Tert-butyl 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Overview
Description
Tert-butyl 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Tert-butyl 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic framework with a fused benzene and pyrazine structure. Its tert-butyl and dimethyl substituents influence its chemical reactivity and biological interactions. The presence of a carboxylate functional group suggests potential for various biological interactions, particularly in enzyme inhibition and receptor binding.
Research indicates that this compound can act as an inhibitor in several biological pathways. Notably:
- Adenosine Monophosphate Deaminase 2 (AMPD2) Inhibition : Studies have shown that this compound can inhibit AMPD2, which plays a crucial role in cellular energy metabolism. This inhibition alters substrate binding and affects metabolic processes .
- Anticancer Activity : Quinoxaline derivatives have been evaluated for their anticancer properties. For example, related compounds demonstrated significant growth inhibition against various cancer cell lines, including melanoma and cervical cancer . The SAR studies suggest that modifications to the structure can enhance anticancer efficacy.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Several studies have focused on the anticancer potential of quinoxaline derivatives:
- Study on Melanoma Cells : A derivative showed a growth inhibition rate of 55.75% against MALME-M melanoma cells. The structure-activity relationship indicated that unsubstituted aromatic rings enhance activity compared to other substituents .
- Cervical Cancer Evaluation : Compounds were tested against HeLa cells with some showing IC50 values as low as 0.126 μM compared to doxorubicin . This highlights the potential of these compounds as viable alternatives or adjuncts in cancer therapy.
Structure-Activity Relationship (SAR)
The SAR analysis of quinoxaline derivatives indicates that:
- Substituent Positioning : The position of substituents significantly affects biological activity. For instance, electron-donating groups at specific positions enhance activity while electron-withdrawing groups tend to decrease it.
- Aliphatic Linkers : The presence of aliphatic linkers at certain positions has been shown to either enhance or reduce activity depending on their nature and positioning relative to the quinoxaline core .
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-2,4-dihydroquinoxaline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-10-15(4,5)16-11-8-6-7-9-12(11)17/h6-9,16H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUCCFLWWHRQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2N1)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375472-20-0 | |
Record name | tert-butyl 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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